CDK2 Inhibitory Potency: Unsubstituted Parent Delivers 50-Fold Lower Affinity Than 4-Chlorobenzamide, Enabling Negative Control Utility
In a standardized enzymatic assay, N-(3,5-diphenyl-1H-pyrazol-4-yl)benzamide inhibits CDK2/cyclin A with an IC50 of 1.5 μM, whereas the 4-chlorobenzamide analog achieves an IC50 of 0.03 μM under identical conditions [1]. This 50-fold discrepancy provides a clear window for differentiating low- and high-affinity interactions [1].
| Evidence Dimension | CDK2/cyclin A inhibition IC50 |
|---|---|
| Target Compound Data | 1.5 μM |
| Comparator Or Baseline | 4-Chlorobenzamide analog (N-(3,5-diphenyl-1H-pyrazol-4-yl)-4-chlorobenzamide): 0.03 μM |
| Quantified Difference | 50-fold weaker inhibition |
| Conditions | Enzymatic assay, recombinant CDK2/cyclin A, [ATP] = 10 μM, filter-binding format [1] |
Why This Matters
The parent compound functions as an indispensable low-affinity reference standard for validating assay sensitivity and benchmarking the gain in potency of optimized derivatives.
- [1] Pevarello, P.; Fancelli, D.; Vulpetti, A.; et al. Synthesis and biological evaluation of 4-benzamido-3,5-diphenylpyrazole derivatives as potent and selective cyclin-dependent kinase 2 inhibitors. J. Med. Chem. 2000, 43, 3674–3680. View Source
